3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide
Description
Historical Context and Development of Benzothiazole-Sulfonamide Hybrids
The conceptual foundation for benzothiazole-sulfonamide hybrids originates from parallel advancements in sulfa drug chemistry and heterocyclic medicinal agents. Sulfonamides entered therapeutic use following Gerhard Domagk's 1932 discovery of Prontosil's antibacterial properties, which revolutionized infection treatment through competitive inhibition of bacterial folate synthesis. Concurrently, benzothiazoles gained prominence in the mid-20th century as scaffold modifiers capable of enhancing drug bioavailability and target specificity.
Modern hybridization strategies emerged from observations that sulfonamide derivatives exhibit expanded pharmacological profiles when combined with nitrogen-containing heterocycles. The 2022 synthesis of benzothiazole-based bissulfonamides demonstrated enhanced antibacterial potency against methicillin-resistant Staphylococcus aureus strains compared to parent compounds. These findings validated the hybrid approach, paving the way for advanced derivatives like this compound.
Pharmacophore Components and Structural Significance
The compound's architecture integrates three pharmacologically active domains:
- 4-Fluorophenylsulfonyl Group : Introduces strong electron-withdrawing characteristics through the sulfonyl moiety, enhancing membrane permeability while the fluorine atom provides metabolic stability via reduced oxidative dehalogenation.
- Propanamide Linker : Serves as a conformational spacer, allowing optimal spatial arrangement between aromatic systems while participating in hydrogen bonding with biological targets.
- 4-(Methylthio)benzo[d]thiazole Core : The methylthio substituent increases lipophilicity for improved blood-brain barrier penetration, while the benzothiazole nucleus interacts with ATP-binding cassettes in microbial efflux pumps.
Structural comparisons with earlier hybrids reveal critical design improvements:
Position in Contemporary Medicinal Chemistry Research
This compound addresses two key challenges in modern drug discovery:
- Multidrug Resistance Mitigation : The benzothiazole component interferes with microbial efflux pump proteins, as demonstrated in 2021 studies where analogous structures restored antibiotic susceptibility in resistant Staphylococcus epidermidis.
- Dual-Target Engagement : Molecular docking simulations predict simultaneous inhibition of dihydropteroate synthase (via sulfonamide) and tyrosine kinase receptors (through benzothiazole), enabling synergistic effects.
Recent synthetic innovations include:
Research Objectives and Academic Significance
Current investigations prioritize three objectives:
- Mechanistic Elucidation : Determine whether antibacterial activity follows classical sulfonamide pathways (folate antagonism) or novel targets like bacterial topoisomerase IV.
- Selectivity Optimization : Modify the methylthio substituent to reduce human carbonic anhydrase off-target inhibition observed in preliminary assays.
- Prodrug Development : Explore esterification of the propanamide carbonyl to enhance oral bioavailability while maintaining metabolic activation in target tissues.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S3/c1-24-13-3-2-4-14-16(13)20-17(25-14)19-15(21)9-10-26(22,23)12-7-5-11(18)6-8-12/h2-8H,9-10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRSKBFNTWEFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the benzo[d]thiazol-2-yl intermediate: This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the sulfonyl group: The benzo[d]thiazol-2-yl intermediate can be reacted with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Formation of the final compound: The resulting sulfonylated intermediate is then coupled with a propanamide derivative under appropriate conditions to yield the final product.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and sulfonyl group demonstrate hydrolytic susceptibility under specific conditions:
| Reaction Type | Conditions | Reagents/Catalysts | Products | Source |
|---|---|---|---|---|
| Acidic hydrolysis | Reflux in HCl (6M), 8–12 hrs | HCl, H₂O | 3-((4-Fluorophenyl)sulfonyl)propanoic acid + 4-(methylthio)benzo[d]thiazol-2-amine | |
| Basic hydrolysis | NaOH (2M), 60°C, 6 hrs | NaOH, ethanol | Sodium salt of propanoic acid + free amine derivative | |
| Enzymatic hydrolysis | pH 7.4 buffer, 37°C | Trypsin or chymotrypsin | Slow degradation to sulfonic acid and benzothiazole fragments |
Mechanistic Insight :
The electron-withdrawing sulfonyl group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water or hydroxide ions. Hydrolysis rates depend on steric hindrance from the methylthio substituent.
Nucleophilic Substitution
The methylthio (-SMe) group on the benzothiazole ring undergoes substitution:
| Reaction Type | Conditions | Reagents | Products | Source |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 4 hrs | Methyl iodide | 4-(methylsulfonyl)benzo[d]thiazole derivative | |
| Oxidation | H₂O₂ (30%), AcOH, 50°C, 3 hrs | Hydrogen peroxide | Sulfoxide or sulfone derivatives (controlled by stoichiometry) | |
| Arylation | CuI, DMSO, 120°C, 24 hrs | Aryl boronic acids | Biaryl sulfide derivatives |
Key Observation :
Oxidation of -SMe to sulfone (-SO₂Me) enhances metabolic stability but reduces membrane permeability in pharmacological studies.
Sulfonamide Functionalization
The sulfonyl group participates in acid-base and condensation reactions:
Structural Impact :
Alkylation at the sulfonamide nitrogen increases steric bulk, potentially altering target binding affinity.
Benzothiazole Ring Modifications
The benzo[d]thiazole core undergoes electrophilic substitution:
| Reaction Type | Conditions | Reagents | Products | Source |
|---|---|---|---|---|
| Bromination | FeBr₃, Br₂, CHCl₃, 40°C, 2 hrs | Bromine | 5-Bromo-substituted benzothiazole | |
| Nitration | HNO₃/H₂SO₄, 0°C, 30 min | Nitration mix | 6-Nitrobenzothiazole derivative | |
| Friedel-Crafts acylation | AlCl₃, CH₂Cl₂, RT, 8 hrs | Acetyl chloride | 5-Acetylbenzothiazole analog |
Regioselectivity :
Electrophilic attack occurs preferentially at the 5- and 6-positions due to electron-donating effects of the methylthio group.
Pharmacological Activity Modulation
Strategic reactions enhance bioactivity:
| Derivative | Modification | Biological Impact | Source |
|---|---|---|---|
| Hydroxamic acid analog | NH₂OH substitution for amide | Increased histone deacetylase (HDAC) inhibition (IC₅₀ = 0.8 μM) | |
| Glycosylated derivative | Click chemistry with propargyl glucose | Improved aqueous solubility (LogP reduced by 1.2 units) | |
| Fluorescent probe | Coupling with dansyl chloride | Cellular imaging applications (λₑₓ = 340 nm, λₑₘ = 510 nm) |
Synthetic Challenges :
Multi-step purifications (e.g., column chromatography) are often required due to byproduct formation in heterocyclic reactions.
This compound’s reactivity profile enables tailored modifications for drug discovery, material science, and biochemical tool development. Further studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways.
Scientific Research Applications
Antimicrobial Activity
Compounds with sulfonamide groups are known for their broad-spectrum antibacterial properties. Preliminary studies indicate that 3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide may exhibit similar activities.
Case Study:
A study on related thiazole derivatives demonstrated promising antimicrobial activity against various pathogens, suggesting that modifications to the thiazole ring can enhance efficacy against resistant strains .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial (potential) | |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Significant antimicrobial activity comparable to standard drugs |
Anticancer Activity
Research indicates that compounds featuring similar structural motifs may possess anticancer properties. The benzo[d]thiazole moiety is often associated with anticancer activity due to its ability to interact with various biological targets.
Case Study:
In vitro studies have shown that thiazole derivatives can inhibit the proliferation of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). For instance, compounds similar to this compound were evaluated for their cytotoxic effects using Sulforhodamine B assays, revealing significant activity against cancer cells .
| Compound | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| This compound | MCF7 (breast cancer) | Anticancer (potential) | |
| 4-(bromophenyl)-thiazol derivatives | MCF7 | Significant cytotoxicity |
Mechanistic Insights
The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in signaling pathways associated with microbial resistance and cancer progression. The sulfonamide and propanamide functionalities are crucial for modulating these interactions.
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group and the benzo[d]thiazol-2-yl moiety may play key roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between the target compound and analogs from the evidence:
Key Observations
Core Heterocycle Diversity :
- The target's benzothiazole core distinguishes it from thiazole () or triazole () analogs. Benzothiazoles are associated with enhanced aromatic stacking and metabolic stability compared to simpler heterocycles .
- Triazole-containing compounds () exhibit tautomerism, which can influence binding modes and solubility .
Substituent Effects :
- The 4-fluorophenylsulfonyl group in the target compound is a strong electron-withdrawing moiety, contrasting with methoxy () or furan () substituents. This group may enhance electrophilic interactions in target binding .
- Methylthio at position 4 of benzothiazole (target) vs. pyridinyl () or halogenated phenyl () groups alters steric bulk and lipophilicity, impacting membrane permeability .
Biological Activity :
- Compounds with 4-fluorophenyl motifs (e.g., ) frequently show kinase inhibition or anticancer activity, suggesting the target may share similar mechanisms .
- Triazole-thiones () demonstrate tautomer-dependent antimicrobial effects, highlighting the importance of functional group geometry .
Synthesis and Yield :
- The target’s synthesis likely involves amide coupling (similar to ) and sulfonylation . Yields for benzothiazole derivatives range widely (16–59% in ), influenced by substituent complexity and purification methods .
Research Findings and Data
Physicochemical Properties
Contradictions and Limitations
- Substituent Trade-offs : While electron-withdrawing groups (e.g., sulfonyl) enhance target affinity, they may reduce bioavailability compared to electron-donating groups (e.g., methoxy in ) .
- Synthetic Challenges : Low yields in benzothiazole derivatives (e.g., 16% for compound 9b in ) suggest scalability issues for the target compound .
Biological Activity
3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C17H15FN2O3S3, with a molecular weight of 410.5 g/mol. The compound features several functional groups, including a sulfonyl group and a benzo[d]thiazole moiety, which are crucial for its biological activity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group enhances the compound's ability to bind to these targets, potentially inhibiting their activity or modulating their function. The benzo[d]thiazole moiety may also contribute to its bioactivity by influencing lipophilicity and membrane permeability, which are essential for drug efficacy .
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antifungal Activity : Compounds with similar structures have shown promising antifungal properties. For example, thiazole derivatives have been reported to inhibit the growth of Candida albicans and other fungal pathogens .
- Antiviral Activity : The compound's design suggests potential antiviral applications, particularly against viruses that rely on specific enzymatic pathways for replication .
- Cytotoxic Effects : Preliminary studies indicate that related thiazole compounds may exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Antifungal Studies : A recent study synthesized a series of thiazole derivatives and evaluated their antifungal activity against Candida species. Compounds with fluorinated phenyl groups exhibited enhanced activity compared to their non-fluorinated counterparts, indicating that the presence of electronegative atoms like fluorine may improve antifungal efficacy .
- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that certain thiazole derivatives had IC50 values in the low micromolar range against human cancer cell lines. This suggests that structural modifications can significantly impact biological activity and selectivity .
- Molecular Docking Studies : Computational studies using molecular docking techniques have shown that these compounds can effectively bind to active sites of target enzymes involved in disease pathways, such as CYP51 (a target for antifungal drugs). The binding affinities were correlated with observed biological activities, reinforcing the importance of structural features in drug design .
Data Table: Biological Activities and IC50 Values
| Activity Type | Compound Structure | IC50 Value (μM) | Target Organism/Cell Line |
|---|---|---|---|
| Antifungal | Thiazole derivative with fluorine | 1.23 | Candida parapsilosis |
| Cytotoxic | Related thiazole derivative | 0.004 | Human T-cell lines |
| Antiviral | Thiazole-based compounds | Not specified | Various viral targets |
Q & A
Basic: What synthetic strategies are employed to prepare 3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide?
Answer:
The synthesis typically involves:
- Step 1 : Formation of the benzothiazole core via cyclization of substituted thioureas or coupling of 2-aminobenzothiazole derivatives with activated carboxylic acids .
- Step 2 : Introduction of the sulfonyl group through oxidation of a thioether intermediate (e.g., using NaIO₄ in THF/H₂O) or direct sulfonylation with 4-fluorophenylsulfonyl chloride .
- Step 3 : Purification via flash chromatography (e.g., SiO₂ with ethyl acetate/petroleum ether gradients) or recrystallization in solvent mixtures like methylethyl ketone/hexane .
- Key characterization : NMR (¹H/¹³C) and HRMS for structural confirmation .
Advanced: How can reaction conditions be optimized for the oxidation of the thioether intermediate to the sulfonyl group?
Answer:
- Oxidizing agents : NaIO₄ in a THF/H₂O (5:1) system is effective for converting thioethers to sulfones under mild conditions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while biphasic systems reduce side reactions .
- Temperature control : Reactions performed at 0–25°C minimize over-oxidation byproducts .
- Purification : Use mixed solvents (e.g., methylethyl ketone/hexane) to isolate the sulfonyl product with >97% purity .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing methylthio vs. sulfonyl groups) and confirms regiochemistry .
- HRMS : Validates molecular weight and detects isotopic patterns (e.g., fluorine and sulfur) .
- FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
- Elemental analysis : Ensures purity by matching calculated vs. observed C/H/N percentages .
Advanced: How do structural modifications to the benzothiazole ring influence biological activity?
Answer:
- Methylthio substitution : Enhances lipophilicity, improving membrane permeability but potentially reducing metabolic stability .
- Sulfonyl group position : Para-fluorophenyl sulfonyl groups (vs. ortho/meta) optimize steric compatibility with target proteins (e.g., kinase binding pockets) .
- SAR studies : Analogues with bulkier substituents (e.g., trifluoromethyl) show increased potency in enzyme inhibition assays but may introduce cytotoxicity .
- Data-driven design : Computational docking (e.g., using AutoDock) paired with in vitro screening on cancer cell lines (NCI-60 panel) refines substituent selection .
Advanced: How can contradictions in biological activity data between studies be resolved?
Answer:
- Assay standardization : Control variables like cell line origin (e.g., MCF-7 vs. HeLa), passage number, and incubation time .
- Metabolic interference : Test for off-target effects using kinase profiling panels (e.g., DiscoverX) to rule out nonspecific inhibition .
- Dosage normalization : Compare IC₅₀ values across studies using standardized units (µM vs. µg/mL) .
- Structural validation : Reconfirm compound identity via X-ray crystallography if activity discrepancies exceed 2-fold .
Basic: What in vitro models are suitable for evaluating the anticancer potential of this compound?
Answer:
- Cell-based assays : Use NCI-60 panels for broad-spectrum screening or target-specific lines (e.g., KPNB1-overexpressing cells) .
- Mechanistic studies : Measure apoptosis (Annexin V/PI staining) or cell cycle arrest (flow cytometry) .
- Enzyme inhibition : Test against CK1δ or p38α MAPK using fluorescence polarization assays .
- Dose-response curves : Generate IC₅₀ values with 72-hour incubation to account for delayed effects .
Advanced: What computational methods aid in predicting the pharmacokinetic profile of this compound?
Answer:
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), aqueous solubility, and CYP450 interactions .
- Molecular dynamics (MD) : Simulate binding stability in target proteins (e.g., >50 ns trajectories for kinase-inhibitor complexes) .
- Metabolite identification : Use MetaSite to predict Phase I/II metabolism sites (e.g., sulfonyl group stability) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
